1S/C24H32N2O4.ClH/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18;/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27);1H
. 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide, commonly referred to as ORG 25543, is a synthetic compound that functions primarily as a selective antagonist of the glycine transporter GlyT2. This compound is part of a broader class of substituted benzamides and has garnered attention for its potential applications in neuroscience, particularly in the modulation of glycinergic neurotransmission.
This compound was first synthesized by Alexander Shulgin, who is well-known for his work with psychoactive substances. It has been characterized in various studies focusing on its pharmacological properties and potential therapeutic applications. The compound's structure and properties have been detailed in databases such as PubChem and various scientific publications .
4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide belongs to the class of substituted amphetamines and benzamides. It is specifically classified as a glycine transporter inhibitor, which positions it within the realm of compounds that influence neurotransmitter systems in the central nervous system.
The synthesis of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide can be achieved through several methods. The most notable approach involves the reaction of 5-methoxyeugenol with benzyl chloride to form the corresponding benzyloxy derivative. This intermediate undergoes further reactions, including:
An alternative synthetic route involves the condensation of syringaldehyde with benzyl chloride followed by similar nitropropene formation and reduction steps.
The synthesis requires careful control of reaction conditions, including temperature and reaction time, to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .
The molecular formula for 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide is CHNO. The compound features a complex structure that includes:
The compound's molecular weight is approximately 416.53 g/mol. Its structural representation can be visualized using chemical drawing software or databases like PubChem, where detailed molecular geometry can be explored .
4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide primarily acts as an inhibitor for glycine transporters. Its interaction with GlyT2 can be characterized by various biochemical assays that measure its binding affinity and inhibitory potency.
The compound's effectiveness as a GlyT2 antagonist has been demonstrated through competitive binding assays and functional studies in neuronal models. These experiments typically involve measuring changes in glycine uptake or synaptic transmission following administration of the compound .
The mechanism by which 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide exerts its effects involves selective inhibition of the glycine transporter GlyT2. By blocking this transporter, the compound increases extracellular levels of glycine, thereby enhancing glycinergic neurotransmission.
Research indicates that this modulation can have significant implications for conditions associated with dysregulated glycine signaling, such as certain neuropsychiatric disorders. Studies have shown that administration of ORG 25543 leads to alterations in synaptic plasticity and excitatory/inhibitory balance within neural circuits .
The physical properties of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide include:
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions. Its reactivity profile suggests it can participate in further chemical modifications if desired for research purposes .
4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide has potential applications in:
The compound 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide is systematically named according to IUPAC conventions as 4-(Benzyloxy)-N-{[1-(dimethylamino)cyclopentyl]methyl}-3,5-dimethoxybenzamide. This nomenclature precisely defines its structural features:
The molecular formula is C₂₄H₃₂N₂O₄, indicating a molecular mass of 412.53 g/mol for the free base. Key mass spectrometry data reports a monoisotopic mass of 412.236208 Da, consistent with the elemental composition [1] [2]. The formula decomposes into distinct functional regions:
Table 1: Molecular Formula Breakdown
Component | Group | Formula Contribution |
---|---|---|
Benzamide Core | C₆H₃(OCH₃)₂(OCH₂C₆H₅)CONH | C₁₆H₁₅O₄ |
Cyclopentyl Ring | Cyclopentane | C₅H₈ |
Dimethylamino Group | –N(CH₃)₂ | N(CH₃)₂ |
Methylene Bridge | –CH₂– | CH₂ |
Total | C₂₄H₃₂N₂O₄ |
While single-crystal X-ray diffraction data for this specific compound is not publicly available in the searched literature, its hydrochloride salt (ORG 25543 hydrochloride) has been characterized extensively. The salt form has the molecular formula C₂₄H₃₃ClN₂O₄ (monoisotopic mass: 448.212885 Da), confirming protonation of the tertiary amine [3] [5].
Spectroscopic Signatures:
COc1cc(OC)c(OCc2ccccc2)cc1C(=O)NC[C]3(CCCC3)N(C)C
Cl.N(C3(CCCC3)CNC(=O)c1cc(c(c(c1)OC)OCc2ccccc2)OC)(C)C
[5] Table 2: Physicochemical Properties of Hydrochloride Salt
Property | Value | Method |
---|---|---|
Molecular Weight | 448.99 g/mol | Calculated |
Appearance | White to beige powder | Visual |
Solubility | Soluble in DMSO (2 mg/mL) | Experimental [5] |
Storage Stability | Stable when desiccated at room temperature | Technical data [5] |
This benzamide derivative belongs to a broader class of N-(aminocycloalkylmethyl)benzamides with neuropharmacological activity. Key structural analogs and their pharmacological distinctions include:
1. Dimethoxy-Benzamide Variants:
2. Role of the Cyclopentyl-Dimethylamino Group:
The 1-(dimethylamino)cyclopentyl unit is a critical pharmacophore for glycine transporter 2 (GlyT2) inhibition. Analogs with larger rings (e.g., cyclohexyl) show reduced potency due to steric clashes in the GlyT2 binding pocket. The cyclopentyl’s optimal ring size enables:
3. Impact of Benzyloxy-Methoxy Substitution:
The 3,5-dimethoxy-4-benzyloxy pattern on the benzoyl ring enhances lipid solubility and π-stacking interactions with transporter domains. Removal of one methoxy group (e.g., 3-methoxy-5-benzyloxy analogs) decreases GlyT2 affinity by ~10-fold, underscoring symmetry’s role in target engagement .
Table 3: Structural Analogs and Functional Differences
Compound | Key Structural Feature | Biological Target | Potency (pIC₅₀) |
---|---|---|---|
Target Compound | 1-(Dimethylamino)cyclopentyl | GlyT2 | 7.9 [5] |
ALX-1393 | Hydrophobic aryl tail | GlyT2 | 7.1 [5] |
ORG 24598 | Piperazine linker | GlyT1 | 8.2 [5] |
N-(Cyanomethyl)benzamide | Dicyano-phenoxymethyl | Inflammatory targets | Not reported [6] |
Pharmacological Implications:
The target compound (ORG 25543 as hydrochloride) exhibits sub-nanomolar efficacy in murine neuropathic pain models (ED₅₀ = 0.07–0.16 mg/kg i.v.) due to its:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7